molecular formula C9H13NO2 B14458013 Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 76100-69-1

Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B14458013
CAS No.: 76100-69-1
M. Wt: 167.20 g/mol
InChI Key: WCTAIVIOUWCLHV-UHFFFAOYSA-N
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Description

Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a compound that features a bicyclic structure with a nitrogen atom incorporated into one of its rings. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its presence in various biologically active molecules. These compounds are often utilized in drug design due to their ability to interact with a range of biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate, can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to a pyrrole ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides high yields and diastereoselectivities .

Industrial Production Methods

Industrial production of these compounds often relies on scalable and efficient synthetic routes. The palladium-catalyzed cyclopropanation method mentioned above is particularly suitable for industrial applications due to its high yield and scalability .

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, reduced amines, and various substituted derivatives depending on the reagents used .

Mechanism of Action

The mechanism of action of Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics .

Properties

CAS No.

76100-69-1

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-5(2)12-9(11)8-7-3-6(7)4-10-8/h6-8,10H,1,3-4H2,2H3

InChI Key

WCTAIVIOUWCLHV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)OC(=O)C1C2CC2CN1

Origin of Product

United States

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